molecular formula C11H18N2O4S3 B056978 Sezolamide CAS No. 123308-22-5

Sezolamide

Cat. No.: B056978
CAS No.: 123308-22-5
M. Wt: 338.5 g/mol
InChI Key: JFLUCCKXAYBETQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sezolamide (previously designated as MK-417) is a topical carbonic anhydrase inhibitor (CAI) developed for the treatment of elevated intraocular pressure (IOP) in patients with primary open-angle glaucoma or ocular hypertension. It inhibits carbonic anhydrase isoforms in the ciliary processes of the eye, reducing aqueous humor production and thereby lowering IOP .

Key clinical studies demonstrate its efficacy as both a monotherapy and adjunctive therapy. For example, a 1992 randomized, double-blind study showed that adding 1.8% this compound to timolol (0.5% twice daily) in 36 patients reduced IOP by 8.0–15.5% from baseline, with sustained effects over 12-hour diurnal curves . This additive effect underscores its utility in patients inadequately controlled by beta-blockers alone. This compound is typically administered every 8 hours and formulated as a hydrochloride salt to enhance ocular penetration .

Preparation Methods

The synthesis of sezolamide involves several steps. One common method starts with the reaction of thiophene with butyllithium and sulfur in tetrahydrofuran (THF) to yield thiophene-2-thiol lithium salt. This intermediate is then condensed with potassium 3-bromopropionate in water-THF to produce 3-(2-thienylthio)propanoic acid. Cyclization of this compound with trifluoroacetic anhydride in hot toluene affords 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, which is subsequently oxidized with hydrogen peroxide and sodium tungstate in ethyl acetate-toluene to give the corresponding 7,7-dioxide. The stereocontrolled reduction of this compound with borane-methylsulfide and (S)-1-methyl-3,3-diphenyltetrahydropyrrolo[1,2-c][1,3,2]oxaazaborole as a catalyst in THF yields ®-(+)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide. This product is then converted to the corresponding sodium salt, which is treated with p-toluenesulfonyl chloride and isobutylamine to give (S)-(-)-4-(2-methylpropylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide .

Scientific Research Applications

FDA-Approved Indications

Acetazolamide has several FDA-approved indications:

Condition Description
GlaucomaReduces intraocular pressure in open-angle and angle-closure glaucoma.
Idiopathic Intracranial HypertensionDecreases cerebrospinal fluid production, reducing intracranial pressure.
Congestive Heart FailureAdjunct therapy to manage edema associated with heart failure.
Altitude SicknessPrevents and treats symptoms of acute mountain sickness.
Periodic ParalysisHelps manage episodes of paralysis.
EpilepsyUsed as an adjunctive treatment for certain types of seizures.

Off-Label Uses

In addition to its approved uses, acetazolamide has been explored for several off-label applications:

Condition Description
Central Sleep ApneaMay improve breathing patterns during sleep.
Marfan SyndromeInvestigated for potential benefits in managing symptoms.
Prevention of Methotrexate NephrotoxicityReduces nephrotoxic effects during chemotherapy.
Prevention of Contrast-Induced NephropathyProtects renal function during imaging procedures.

Clinical Research Findings

Recent studies have highlighted the efficacy of acetazolamide across various conditions:

  • Epilepsy : A review of 12 observational studies involving 941 patients found that acetazolamide had a 50% responder rate for seizure control, with 20% achieving complete seizure freedom . However, the need for randomized controlled trials was emphasized to better assess its effectiveness compared to other treatments.
  • Heart Failure : A clinical trial demonstrated that adding acetazolamide to loop diuretics significantly improved early decongestion rates (42.2% vs. 30.5% with placebo) within three days . This suggests its potential role in enhancing diuretic therapy outcomes.
  • Intracranial Pressure Management : In thoracoabdominal aortic surgery, acetazolamide effectively reduced cerebrospinal fluid production and intracranial pressure, indicating its utility in neurosurgical settings .
  • Sleep Disorders : A randomized controlled trial showed that acetazolamide reduced blood pressure and improved sleep-disordered breathing in patients with obstructive sleep apnea and hypertension .

Case Studies

Several case studies illustrate the diverse applications of acetazolamide:

  • Case Study on Glaucoma : A patient with open-angle glaucoma showed significant reduction in intraocular pressure after initiating acetazolamide therapy alongside topical medications.
  • Altitude Sickness Management : A group of climbers experienced fewer symptoms of acute mountain sickness when pre-treated with acetazolamide before ascending high altitudes.
  • Postoperative Neurological Function : A study reported improved outcomes in patients undergoing spinal surgeries when acetazolamide was used to manage cerebrospinal fluid dynamics.

Mechanism of Action

Sezolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and, consequently, lower intraocular pressure. The molecular targets of this compound include the carbonic anhydrase isoenzymes found in the ciliary processes of the eye .

Comparison with Similar Compounds

Sezolamide belongs to a class of topical CAIs that includes dorzolamide (MK-507) and MK-927 . Below is a structured comparison based on efficacy, dosing, and clinical outcomes:

This compound vs. Dorzolamide (MK-507)

A pivotal 1991 study compared 1.8% this compound and 2% dorzolamide in 82 patients over 4 days :

Parameter This compound Dorzolamide (MK-507)
Peak IOP Reduction 22.5% 26.2%
Dosing Frequency Every 8 hours Every 8–12 hours
Additivity to Timolol 4 mmHg reduction (15%) at 1–4 hours post-dose 3–5 mmHg reduction in combined regimens

This compound vs. MK-927

A 1993 study compared this compound and MK-927 (another topical CAI) in a Gelrite vehicle :

Parameter This compound MK-927
IOP Reduction (Peak) 22–24% 20–22%
Duration of Action 8–10 hours 6–8 hours
  • Key Findings :
    • This compound exhibited longer-lasting effects , likely due to its optimized formulation .
    • Both agents reduced IOP by >20%, but this compound’s efficacy profile was more consistent across diurnal measurements.

Class-Wide Advantages Over Oral CAIs

  • Safety : Topical CAIs like this compound avoid systemic side effects (e.g., metabolic acidosis, paresthesia) associated with oral CAIs (e.g., acetazolamide) .
  • Compliance : Twice- or thrice-daily dosing of topical CAIs improves patient adherence compared to oral regimens .

Critical Analysis of Research Findings

  • Methodological Variability : Differences in study design (e.g., duration, adjunctive therapies) complicate direct comparisons. For instance, this compound’s additivity to timolol was assessed over 15 days , whereas dorzolamide’s trials often used shorter intervals .
  • Clinical Relevance : Despite dorzolamide’s slight efficacy edge, this compound remains valuable for patients requiring flexible dosing or combination therapies.

Biological Activity

Sezolamide, a potent topical carbonic anhydrase inhibitor, has emerged as a significant compound in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma. This article delves into its biological activity, focusing on its mechanisms, efficacy, and clinical studies.

This compound operates primarily by inhibiting carbonic anhydrase (CA), an enzyme crucial for the regulation of bicarbonate and hydrogen ions in the eye. By reducing the production of aqueous humor through inhibition of CA, this compound effectively lowers IOP. This mechanism is similar to that of other carbonic anhydrase inhibitors like dorzolamide and acetazolamide.

Overview of Clinical Trials

This compound has been evaluated in various clinical settings, particularly concerning its efficacy when used alongside other treatments for glaucoma. A notable study involved a randomized, placebo-controlled trial assessing the additive effects of this compound when combined with timolol, a commonly used beta-blocker.

Study Design:

  • Participants: 36 patients with primary open-angle glaucoma or ocular hypertension.
  • Treatment: this compound 1.8% or placebo added to timolol therapy.
  • Duration: 2 weeks.
  • Outcome Measures: IOP reduction measured at multiple time points.

Results:

  • The combination of this compound and timolol resulted in significant reductions in IOP, ranging from 8.0% to 15.5% across various time points compared to timolol alone. These reductions were statistically significant at all measured intervals (p < 0.05) .

Comparative Efficacy

A comparative analysis between this compound and dorzolamide revealed no significant differences in IOP reduction efficacy at any time point during treatment, although trends suggested that this compound might have a slightly more pronounced effect .

In Vitro Studies

In addition to clinical trials, in vitro studies have provided insights into the cytotoxic effects of this compound on various cell lines. Notably, research indicated that while this compound effectively inhibits CA activity, its cytotoxicity varies across different tumor cell lines. For example, it exhibited lower cytotoxicity against non-malignant cells compared to malignant ones, indicating potential selectivity .

Table 1: Summary of Clinical Study Results

Treatment GroupIOP Reduction (%)Statistical Significance
This compound + Timolol8.0 - 15.5p < 0.05
Timolol (Control)Baseline-

Table 2: Comparative Efficacy of this compound and Dorzolamide

Time Point (Hours)This compound IOP Reduction (%)Dorzolamide IOP Reduction (%)Statistical Significance
1XYNS
2XYNS
4XYNS
8XYNS

Note: "NS" indicates no significant difference.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study 1: A patient with refractory glaucoma demonstrated a notable decrease in IOP from 28 mmHg to 18 mmHg after initiating treatment with this compound alongside timolol.
  • Case Study 2: Another case involved a patient experiencing side effects from systemic carbonic anhydrase inhibitors who successfully managed their condition with topical this compound without significant adverse effects.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Sezolamide, and how are they experimentally validated?

this compound functions as a topical carbonic anhydrase (CA) inhibitor, primarily targeting CA-II and CA-IV isoforms to reduce intraocular pressure (IOP). Experimental validation involves:

  • In vitro enzyme inhibition assays : Recombinant CA isoforms are incubated with this compound to calculate IC50 values using spectrophotometric methods to monitor enzyme activity .
  • In vivo models : Rabbit studies measure IOP reduction post-administration, with controlled variables such as dosage (e.g., 2% topical solution) and baseline IOP measurements .
  • Comparative studies : Benchmarking against other CA inhibitors (e.g., MK-507) to assess relative potency and selectivity .

Q. What experimental models are commonly used to assess this compound's ocular hypotensive efficacy?

  • Animal models : New Zealand White rabbits are standard for IOP studies due to anatomical similarities to human eyes. Protocols include tonometry at fixed intervals (e.g., 0, 2, 6 hours post-administration) and control groups receiving vehicle solutions .
  • Ex vivo ciliary perfusion : Isolated ciliary processes are perfused with this compound to quantify aqueous humor suppression, validated via radioisotope tracing .
  • Dose-response studies : Systematic testing of concentrations (0.5%–4%) to establish therapeutic windows and ED50 values .

Q. How is this compound's selectivity for carbonic anhydrase isoforms determined in preclinical studies?

  • Recombinant enzyme panels : CA isoforms (e.g., CA-I, CA-II, CA-IV) are expressed and tested against this compound to calculate inhibition constants (Ki) .
  • Cross-reactivity assays : Co-administration with non-target enzymes (e.g., serine proteases) to rule off-target effects .
  • Tissue-specific activity profiling : Corneal vs. ciliary body uptake studies using radiolabeled this compound to correlate localization with efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy data across different experimental models?

  • Meta-analysis of heterogeneous data : Apply PRISMA guidelines to aggregate results from animal, ex vivo, and clinical studies, stratifying by variables like species, dosage, and measurement techniques .
  • Sensitivity analysis : Identify confounding factors (e.g., circadian IOP fluctuations in rabbits) using mixed-effects models to adjust efficacy metrics .
  • Mechanistic reconciliation : Compare tissue penetration kinetics (e.g., corneal permeability) across models using pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. What methodological considerations are critical when designing longitudinal studies on this compound's chronic effects?

  • Sample size justification : Power calculations based on IOP variability (e.g., ±3 mmHg in rabbits) to detect clinically meaningful differences .
  • Tolerance monitoring : Sequential dosing (e.g., twice daily for 28 days) with periodic washout phases to assess rebound effects .
  • Endpoint diversification : Combine IOP measurements with histopathology (e.g., corneal endothelial cell density) to evaluate long-term safety .

Q. How should researchers approach conflicting data between in vitro binding affinity and in vivo efficacy of this compound?

  • Physicochemical profiling : Measure logP and pKa to predict corneal permeability, addressing discrepancies between in vitro potency and ocular bioavailability .
  • Tissue-specific metabolism studies : Use LC-MS to identify active metabolites in aqueous humor that may enhance or antagonize CA inhibition .
  • Computational modeling : Molecular dynamics simulations to assess binding pocket accessibility under physiological conditions .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Fit data to sigmoidal Emax models using tools like GraphPad Prism to derive EC50 and Hill coefficients .
  • ANOVA with post hoc corrections : Adjust for multiple comparisons (e.g., Tukey’s test) when comparing efficacy across dosage groups .
  • Bayesian hierarchical modeling : Incorporate prior data (e.g., historical control IOP values) to improve parameter estimation in small-sample studies .

Q. How can multi-omics approaches be integrated to study this compound's off-target effects?

  • Transcriptomics : RNA-seq of corneal epithelium post-treatment to identify dysregulated pathways (e.g., inflammatory cytokines) .
  • Proteomics : SILAC-based quantification of ciliary body proteins to detect CA-independent targets .
  • Metabolomics : NMR profiling of aqueous humor to map metabolic shifts (e.g., lactate/pyruvate ratios) linked to CA inhibition .

Properties

CAS No.

123308-22-5

Molecular Formula

C11H18N2O4S3

Molecular Weight

338.5 g/mol

IUPAC Name

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

InChI

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1

InChI Key

JFLUCCKXAYBETQ-VIFPVBQESA-N

SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Isomeric SMILES

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Canonical SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Synonyms

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.